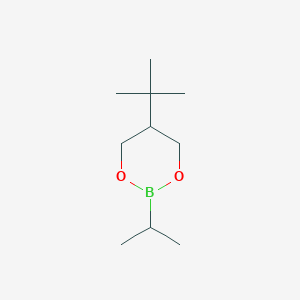
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with tert-butyl and isopropyl groups. The unique structure of this compound imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols under controlled conditions. One common method includes the reaction of tert-butylboronic acid with isopropyl glycol in the presence of a catalyst such as palladium or platinum. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boron compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborinanes. These products are valuable intermediates in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, including boron-doped semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with biomolecules such as enzymes and nucleic acids, modulating their activity. The dioxaborinane ring structure also allows for specific interactions with other chemical species, facilitating its use in catalysis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Another boron-containing compound with similar reactivity patterns.
tert-Butyl carbamate: A compound with a tert-butyl group but different functional groups and reactivity.
Pinacol boronic esters: Compounds with similar boron-containing structures used in organic synthesis.
Uniqueness
5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific combination of tert-butyl and isopropyl groups, which impart distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
89561-37-5 |
|---|---|
Molekularformel |
C10H21BO2 |
Molekulargewicht |
184.09 g/mol |
IUPAC-Name |
5-tert-butyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-8(2)11-12-6-9(7-13-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
AXBCVXRXMGAZMU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)C(C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
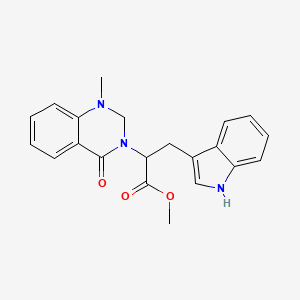


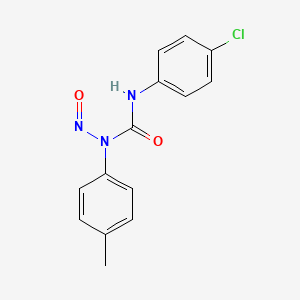
![3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14405022.png)
![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)
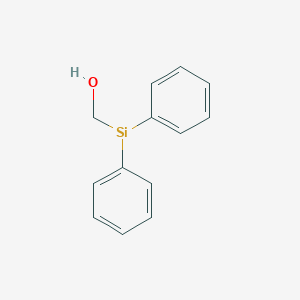
![9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene](/img/structure/B14405040.png)

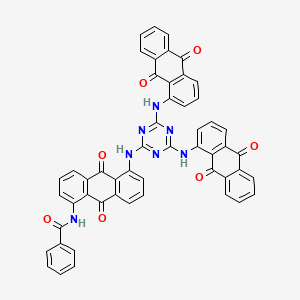

![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
